Ethyl 2-cyanobutanoate

Description

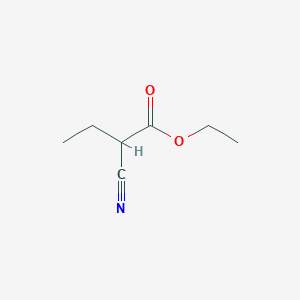

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyanobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-6(5-8)7(9)10-4-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCISHUHNFYJJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277197 | |

| Record name | ethyl 2-cyanobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619-58-5 | |

| Record name | Butanoic acid, 2-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyanobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1619-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-cyanobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyanobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-cyanobutanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC5NP58RS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-cyanobutanoate and Its Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing ethyl 2-cyanobutanoate, a valuable intermediate in organic synthesis. The document details the synthesis of its crucial precursor, ethyl cyanoacetate, and presents various methodologies for the subsequent preparation of the target molecule. For clarity and comparative analysis, quantitative data are summarized in tables. Detailed experimental protocols for key reactions are provided, and signaling pathways and experimental workflows are illustrated using diagrams.

Synthesis of the Key Precursor: Ethyl Cyanoacetate

Ethyl cyanoacetate is a fundamental building block in the synthesis of this compound. The following sections detail the most common and effective methods for its preparation.

Kolbe Nitrile Synthesis from Chloroacetic Acid and Sodium Cyanide, followed by Esterification

This widely used method involves the reaction of chloroacetic acid with sodium cyanide to form cyanoacetic acid, which is then esterified with ethanol to yield ethyl cyanoacetate.

In a 5-liter round-bottomed flask, 500 g (5.3 moles) of chloroacetic acid is dissolved in 700 mL of water and warmed to 50°C. The solution is neutralized with approximately 290 g (2.7 moles) of anhydrous sodium carbonate. Concurrently, a solution of 294 g (5.8 moles) of 97% sodium cyanide in 750 mL of water is warmed to 55°C. The sodium cyanide solution is then added to the cooled sodium chloroacetate solution with vigorous mixing and external cooling to maintain the temperature below 95°C.[1][2] The resulting solution is briefly boiled and then cooled.[1][2]

The cyanoacetic acid is liberated by the addition of 694 g (5.8 moles) of commercial hydrochloric acid.[1][2] The solution is then concentrated under reduced pressure. To the residue, 600 mL of 95% ethanol is added, and the mixture is filtered to remove sodium chloride. The alcoholic solution is evaporated under reduced pressure.[1][2]

For the esterification, a mixture of 600 mL of absolute ethanol and 10 mL of concentrated sulfuric acid is added to the cyanoacetic acid residue.[1][2] The mixture is heated under reflux for three hours. After removing the excess alcohol and water by distillation under reduced pressure, another 300 mL of absolute ethanol and 4 mL of concentrated sulfuric acid are added, and the mixture is refluxed for an additional two hours.[1] The product is then isolated and purified by distillation under reduced pressure to yield ethyl cyanoacetate.[1][2]

Fischer Esterification of Cyanoacetic Acid with Ethanol

This method involves the direct esterification of cyanoacetic acid with ethanol in the presence of an acid catalyst.

A mixture of cyanoacetic acid, absolute ethanol (in a molar ratio of 1:1.20), and a catalytic amount of a strong mineral acid (e.g., concentrated sulfuric acid) or a solid acid catalyst is heated.[3][4] The reaction is typically carried out at 80°C for 5 hours.[4] The water formed during the reaction is removed to drive the equilibrium towards the product. After the reaction is complete, the catalyst is removed by filtration. The excess ethanol is recovered from the filtrate, and the residue is washed with a saturated brine solution. The organic layer is dried over anhydrous sodium sulfate and purified by vacuum distillation to yield ethyl cyanoacetate with a purity of over 99.5%.[4]

Quantitative Data for Ethyl Cyanoacetate Synthesis

| Method | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Kolbe Nitrile Synthesis & Esterification | Chloroacetic acid, Sodium cyanide, Ethanol | Sodium carbonate, Hydrochloric acid, Sulfuric acid | 5 hours (total reflux) | 50-95 (synthesis), Reflux (esterification) | 77-80 | 97-98 | [1][2] |

| Fischer Esterification | Cyanoacetic acid, Ethanol | Sulfuric acid or other acid catalyst | 5 hours | 80 | >93 | >99.5 | [4] |

Synthesis Pathway for Ethyl Cyanoacetate

Caption: Synthetic routes to ethyl cyanoacetate.

Synthesis of this compound

Once ethyl cyanoacetate is obtained, it can be used in several reactions to produce this compound.

Alkylation of Ethyl Cyanoacetate with an Ethylating Agent

This is a common method for introducing an ethyl group at the α-position of ethyl cyanoacetate.

Sodium ethoxide is prepared from sodium and absolute ethanol in a round-bottomed flask. A solution of ethyl cyanoacetate in a suitable solvent (e.g., ethanol or THF) is added to the sodium ethoxide solution to form the sodium enolate.[5] An ethylating agent, such as ethyl bromide or diethyl sulfate, is then added dropwise to the reaction mixture. The reaction is typically stirred for several hours at room temperature or with gentle heating.[6] After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by vacuum distillation to give this compound.

Condensation of Butyronitrile with Diethyl Carbonate

This method involves the base-catalyzed condensation of butyronitrile with diethyl carbonate.

Sodium ethoxide is prepared from sodium and absolute ethanol, and the excess ethanol is removed under reduced pressure.[7] To the dry sodium ethoxide, dry diethyl carbonate, dry toluene, and butyronitrile are added.[7] The mixture is heated with stirring, and toluene is added dropwise at the same rate as the distillate is collected to remove the ethanol formed during the reaction.[7] After cooling, the reaction mixture is quenched with cold water and acidified with acetic acid. The product is extracted with an organic solvent, and the combined organic layers are washed and dried. The solvent is removed by distillation, and the residue is purified by vacuum distillation to yield this compound.

Knoevenagel Condensation of Butyraldehyde with Ethyl Cyanoacetate followed by Reduction

This two-step process involves an initial Knoevenagel condensation followed by a reduction of the resulting carbon-carbon double bond.

Step 1: Knoevenagel Condensation A mixture of ethyl cyanoacetate, freshly distilled butyraldehyde, and a catalytic amount of piperidine in a suitable solvent such as glacial acetic acid is prepared.[5] The reaction mixture is stirred at room temperature.

Step 2: Reduction The intermediate from the Knoevenagel condensation is then subjected to reduction. A common method is catalytic hydrogenation using a palladium on carbon catalyst.[5] The reaction is carried out in a low-pressure reduction apparatus until the theoretical amount of hydrogen is consumed.[5] The catalyst is then filtered off, and the filtrate is washed with sodium chloride solution and water. The organic layer is dried and concentrated, and the resulting this compound is purified by vacuum distillation.[5]

Quantitative Data for this compound Synthesis

| Method | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Alkylation | Ethyl cyanoacetate, Ethyl bromide | Sodium ethoxide | Several hours | Room Temp. to Reflux | High | [6] |

| Condensation | Butyronitrile, Diethyl carbonate | Sodium ethoxide | 2 hours | Distillation | High | [7] |

| Knoevenagel Condensation & Reduction | Butyraldehyde, Ethyl cyanoacetate | Piperidine, Pd/C, H₂ | 1-2 hours (reduction) | Room Temp. | 85 (for ethyl ethylcyanoacetate) | [5] |

Synthesis Pathways for this compound

Caption: Synthetic routes to this compound.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to many of the described synthetic procedures, from reaction setup to product purification.

Caption: A generalized workflow for organic synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of Ethyl cyanoacetate - Chempedia - LookChem [lookchem.com]

- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of Ethyl 2-cyanobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-cyanobutanoate (CAS No. 1619-58-5), a versatile intermediate in organic synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

This compound is a chiral ester nitrile with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol .[1][2] Its structure is characterized by a butane backbone substituted with a cyano group and an ethyl ester at the second carbon position.

Caption: Molecular Structure of this compound.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. Due to the limited availability of experimentally verified spectra for this specific compound in publicly accessible databases, representative data and data from closely related analogs may be referenced.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.5 | Triplet | 1H | -CH (CN)- |

| ~1.9 | Multiplet | 2H | -CH₂-CH₂ -CH₃ |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.0 | Triplet | 3H | -CH₂-CH₂-CH₃ |

¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~168 | C =O (Ester) |

| ~118 | C ≡N (Nitrile) |

| ~62 | -O-CH₂ -CH₃ |

| ~45 | -CH (CN)- |

| ~28 | -CH₂ -CH₃ (Butyryl) |

| ~14 | -O-CH₂-CH₃ |

| ~11 | -CH₂-CH₃ (Butyryl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization (EI) Mass Spectrum Data

| m/z | Relative Intensity (%) | Possible Fragment |

| 141 | Moderate | [M]⁺ (Molecular Ion) |

| 112 | High | [M - C₂H₅]⁺ |

| 96 | Moderate | [M - OCH₂CH₃]⁺ |

| 69 | High | [M - COOCH₂CH₃]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound like this compound.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-20 mg of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition: A typical ¹H NMR spectrum is acquired on a 300 or 400 MHz spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.

¹³C NMR Acquisition: A ¹³C NMR spectrum is typically acquired on the same instrument at a corresponding frequency (e.g., 75 or 100 MHz). Proton decoupling is employed to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

IR Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR:

-

A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

The spectrum is recorded by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Liquid Film (Neat) Method:

-

A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are pressed together to form a thin film.

-

The assembly is placed in the spectrometer's sample holder, and the spectrum is recorded.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

1 µL of the solution is injected into the GC, which is equipped with a suitable capillary column (e.g., a non-polar polydimethylsiloxane-based column).

-

The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of components.

-

The eluent from the GC column is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.

-

The mass spectrum is recorded over a mass range of, for example, 40-400 amu.

Logical Workflow for Spectroscopic Analysis

Caption: Conceptual workflow for the spectroscopic analysis of a chemical compound.

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and purity assessment, it is recommended to acquire and interpret the full set of spectroscopic data on the specific sample of interest.

References

Ethyl 2-Cyanobutanoate: A Keystone Precursor in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyanobutanoate, a versatile difunctional molecule, has emerged as a critical building block in the synthesis of a diverse array of bioactive compounds. Its unique structural features, combining a reactive nitrile group and an ester moiety, offer a gateway to complex molecular architectures, particularly in the realm of heterocyclic chemistry. This technical guide provides a comprehensive overview of the role of this compound as a precursor in medicinal chemistry, with a focus on its application in the synthesis of anticonvulsant and sedative-hypnotic agents. Detailed experimental protocols, quantitative data, and mechanistic insights into the signaling pathways of the resulting pharmaceuticals are presented to serve as a valuable resource for professionals in drug discovery and development.

Introduction

This compound (CAS: 1619-58-5) is a valuable intermediate in organic synthesis, primarily owing to the presence of two key functional groups: a cyano group and an ethyl ester.[1] This dual functionality allows for a wide range of chemical transformations, making it an indispensable tool for the construction of complex molecules.[1] In medicinal chemistry, the strategic incorporation of the this compound scaffold has led to the successful synthesis of several classes of drugs, most notably those acting on the central nervous system. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which form the core structure of many therapeutic agents.[2]

Physicochemical Properties and Reactivity

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₂ | [3] |

| Molecular Weight | 141.17 g/mol | [3] |

| CAS Number | 1619-58-5 | [3] |

| Appearance | Colorless liquid | |

| Purity | Typically ≥95% | [1][4] |

The reactivity of this compound is centered around its activated methylene group, flanked by the electron-withdrawing cyano and ester groups. This makes the α-proton acidic and susceptible to deprotonation by a base, forming a stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including:

-

Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated cyanoesters.[3][5]

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.[6][7]

-

Alkylation: Reaction with alkyl halides to introduce substituents at the α-position.

The cyano and ester groups themselves can also be transformed. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can undergo hydrolysis, transesterification, or amidation.[1] This versatility allows for the construction of a wide range of molecular scaffolds from a single precursor.

Applications in the Synthesis of Anticonvulsant Drugs

This compound and its derivatives are key precursors in the synthesis of several important anticonvulsant drugs.

Succinimides: The Case of Ethosuximide

Ethosuximide is a first-line treatment for absence seizures.[8] Its synthesis can be achieved through a pathway involving a substituted cyanobutanoate precursor. The general synthetic strategy involves the reaction of a ketone with a cyanoacetic ester, followed by the addition of cyanide, hydrolysis, and cyclization.[4][9]

Signaling Pathway of Ethosuximide:

Ethosuximide's primary mechanism of action is the blockade of T-type calcium channels in thalamic neurons.[6][10] These channels are implicated in the generation of the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms during absence seizures.[11] By inhibiting these channels, ethosuximide reduces the flow of calcium ions into the neurons, thereby dampening the abnormal rhythmic firing and preventing seizures.[6][8]

Experimental Protocol: Synthesis of Ethosuximide from a Cyanobutanoate Precursor (Representative)

This protocol describes a general synthesis of a succinimide ring from a disubstituted cyanoacetic ester, which can be derived from this compound.

Step 1: Synthesis of Ethyl 2-cyano-2,3-dimethylbutanoate

Materials:

-

This compound (1.0 eq)

-

Sodium ethoxide (1.1 eq)

-

Methyl iodide (1.2 eq)

-

Anhydrous ethanol

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

This compound is added dropwise to the cooled solution (0 °C) with stirring.

-

After the addition is complete, the mixture is stirred for 30 minutes.

-

Methyl iodide is then added dropwise, and the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation to form 2,3-Dimethylsuccinic Acid

Materials:

-

Ethyl 2-cyano-2,3-dimethylbutanoate (1.0 eq)

-

Concentrated hydrochloric acid

Procedure:

-

The ester from Step 1 is refluxed with concentrated hydrochloric acid for 8-12 hours.

-

The solution is cooled, and the resulting precipitate is filtered, washed with cold water, and dried to yield 2,3-dimethylsuccinic acid.

Step 3: Cyclization to form 3,4-Dimethylsuccinimide

Materials:

-

2,3-Dimethylsuccinic acid (1.0 eq)

-

Urea (1.1 eq)

Procedure:

-

A mixture of 2,3-dimethylsuccinic acid and urea is heated at 180-200 °C for 1-2 hours.

-

The molten mass is cooled, and the solid is recrystallized from ethanol to afford 3,4-dimethylsuccinimide.

Quantitative Data (Expected):

| Step | Product | Yield (%) | Purity (%) |

| 1 | Ethyl 2-cyano-2,3-dimethylbutanoate | 75-85 | >95 |

| 2 | 2,3-Dimethylsuccinic Acid | 80-90 | >98 |

| 3 | 3,4-Dimethylsuccinimide | 70-80 | >99 |

Pyrrolidinones: The Case of Levetiracetam

While not a direct cyclization product of this compound, the synthesis of the anticonvulsant levetiracetam involves intermediates that can be conceptually derived from cyanobutanoate chemistry. The core of levetiracetam is an (S)-α-ethyl-2-oxopyrrolidineacetamide structure.

Signaling Pathway of Levetiracetam:

Levetiracetam's mechanism of action is unique among antiepileptic drugs. It binds with high affinity to the synaptic vesicle protein 2A (SV2A).[12] SV2A is involved in the regulation of neurotransmitter release.[13] By binding to SV2A, levetiracetam is thought to modulate the function of synaptic vesicles, leading to a reduction in the release of excitatory neurotransmitters like glutamate during periods of high-frequency neuronal firing, thus preventing seizure propagation.[3][13]

Synthesis of Sedative-Hypnotic Drugs

Barbiturates

Barbiturates are a class of drugs that act as central nervous system depressants. The synthesis of various barbiturates can be achieved through the condensation of a disubstituted malonic ester or cyanoacetic ester with urea. This compound can be alkylated to introduce the desired substituents at the α-position, followed by condensation with urea to form the barbiturate ring.

Signaling Pathway of Barbiturates:

Barbiturates exert their effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[14][15] They bind to a specific site on the GABA-A receptor, increasing the duration of the opening of the chloride ion channel, which leads to an increased flow of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, resulting in CNS depression.[14]

Experimental Protocol: Synthesis of 5-Ethyl-5-phenylbarbituric Acid (Phenobarbital) from a Phenyl-substituted Cyanobutanoate Precursor (Representative)

Step 1: Synthesis of Ethyl 2-cyano-2-phenylbutanoate

Materials:

-

Ethyl phenylcyanoacetate (1.0 eq)

-

Sodium ethoxide (1.1 eq)

-

Ethyl iodide (1.2 eq)

-

Anhydrous ethanol

Procedure:

-

In a manner analogous to the synthesis of the ethosuximide precursor, ethyl phenylcyanoacetate is alkylated with ethyl iodide in the presence of sodium ethoxide in anhydrous ethanol.

-

Workup and purification by vacuum distillation yield ethyl 2-cyano-2-phenylbutanoate.

Step 2: Condensation with Urea

Materials:

-

Ethyl 2-cyano-2-phenylbutanoate (1.0 eq)

-

Urea (1.5 eq)

-

Sodium ethoxide (2.2 eq)

-

Anhydrous ethanol

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask fitted with a reflux condenser.

-

Urea and ethyl 2-cyano-2-phenylbutanoate are added to the solution.

-

The mixture is refluxed for 8-10 hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in water.

-

The aqueous solution is acidified with hydrochloric acid to precipitate the crude phenobarbital.

-

The product is collected by filtration, washed with cold water, and recrystallized from aqueous ethanol.[16][17]

Quantitative Data (Expected):

| Step | Product | Yield (%) | Purity (%) |

| 1 | Ethyl 2-cyano-2-phenylbutanoate | 80-90 | >95 |

| 2 | 5-Ethyl-5-phenylbarbituric Acid | 60-70 | >99 |

Piperidinediones: The Case of Glutethimide

Glutethimide is a sedative-hypnotic drug with a structure related to barbiturates. Its synthesis involves the Michael addition of a nitrile to an acrylate, followed by hydrolysis and cyclization.[18]

Signaling Pathway of Glutethimide:

Glutethimide acts as a GABA agonist, producing central nervous system depressant effects similar to barbiturates.[5][19] It also induces the cytochrome P450 enzyme CYP2D6.[18]

Experimental Protocol: Synthesis of Glutethimide from 2-Phenylbutyronitrile (A Derivative of this compound)

Step 1: Michael Addition of 2-Phenylbutyronitrile to Ethyl Acrylate

Materials:

-

2-Phenylbutyronitrile (1.0 eq)

-

Ethyl acrylate (1.2 eq)

-

Sodium ethoxide (catalytic amount)

-

Anhydrous ethanol

Procedure:

-

To a solution of 2-phenylbutyronitrile in anhydrous ethanol, a catalytic amount of sodium ethoxide is added.

-

Ethyl acrylate is added dropwise, and the mixture is refluxed for 6-8 hours.

-

The solvent is evaporated, and the residue is worked up by partitioning between ether and water. The organic layer is dried and concentrated to give ethyl 4-cyano-4-phenylhexanoate.

Step 2: Hydrolysis and Cyclization

Materials:

-

Ethyl 4-cyano-4-phenylhexanoate (1.0 eq)

-

Concentrated sulfuric acid

Procedure:

-

The product from Step 1 is treated with concentrated sulfuric acid at 100 °C for 2-3 hours.

-

The reaction mixture is poured onto ice, and the precipitated glutethimide is filtered, washed with water, and recrystallized from ethanol.

Quantitative Data (Expected):

| Step | Product | Yield (%) | Purity (%) |

| 1 | Ethyl 4-cyano-4-phenylhexanoate | 70-80 | >95 |

| 2 | Glutethimide | 60-70 | >99 |

Conclusion

This compound is a highly versatile and valuable precursor in medicinal chemistry. Its unique reactivity profile enables the efficient synthesis of a range of medicinally important heterocyclic compounds, including anticonvulsants and sedative-hypnotics. The ability to readily introduce diverse substituents and subsequently construct complex ring systems underscores its importance in drug discovery and development. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to facilitate further research and innovation in the application of this key building block for the creation of novel therapeutic agents. As the demand for new and improved pharmaceuticals continues to grow, the role of foundational precursors like this compound in enabling their synthesis will remain of paramount importance.

References

- 1. US2872448A - S-trisubstituted barbituric acids - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. US2051846A - Production of barbituric acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis of aryl semicarbazones as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological screening for muscle relaxant, anticonvulsant, and sedative activities of certain organic compounds produced by Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GT Digital Repository [repository.gatech.edu]

- 14. US3962450A - Composition and methods for effecting sedation - Google Patents [patents.google.com]

- 15. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN102311394A - Preparation method for 5-ethyl-5-phenyl barbituric acid - Google Patents [patents.google.com]

- 17. CN102311394B - Preparation method for 5-ethyl-5-phenyl barbituric acid - Google Patents [patents.google.com]

- 18. nbinno.com [nbinno.com]

- 19. researchgate.net [researchgate.net]

The Bifunctional Reactivity of Ethyl 2-Cyanobutanoate: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Cyano and Ester Moieties for Advanced Synthetic Applications

Ethyl 2-cyanobutanoate, a versatile bifunctional molecule, offers a unique convergence of reactivity through its sterically influenced cyano group and accessible ester functionality. This technical guide provides a comprehensive overview of the distinct chemical behavior of these groups, presenting a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures and novel therapeutic agents. This document details key transformations including hydrolysis, reduction, alkylation, and cycloaddition reactions, supported by experimental protocols, quantitative data, and mechanistic pathways.

Core Reactivity Profile

The chemical character of this compound is defined by the interplay between the electron-withdrawing cyano and ester groups, both activating the alpha-carbon. The presence of the ethyl group at this position introduces steric hindrance that differentiates its reactivity from the more commonly used ethyl cyanoacetate.

Hydrolysis: A Stepwise Transformation

Both the ester and cyano groups of this compound are susceptible to hydrolysis under acidic or basic conditions, though the ester typically reacts under milder conditions.

Ester Hydrolysis:

Under basic conditions, the ester undergoes saponification to yield the corresponding carboxylate salt, which upon acidification, provides 2-cyanobutanoic acid. Acid-catalyzed hydrolysis is a reversible process that can be driven to completion by using an excess of water.[1][2]

Nitrile Hydrolysis:

More forcing conditions are generally required for the hydrolysis of the cyano group. This can proceed in a stepwise manner, first forming 2-carbamoylbutanoic acid, which can then be further hydrolyzed to 2-ethylmalonic acid.

Table 1: Hydrolysis Conditions and Products

| Functional Group | Reagents and Conditions | Product |

| Ester | 1. NaOH (aq), Reflux2. HCl (aq) | 2-Cyanobutanoic acid |

| Ester | Dilute H₂SO₄, Reflux | 2-Cyanobutanoic acid |

| Cyano Group | Concentrated HCl or H₂SO₄, Heat | 2-Ethylmalonic acid |

Reduction Pathways: Accessing Amines and Alcohols

The cyano and ester groups can be selectively reduced to afford valuable amine and alcohol functionalities, respectively.

Reduction of the Cyano Group:

Catalytic hydrogenation of the cyano group is a common method to produce the corresponding primary amine, 2-(aminomethyl)butanoic acid ethyl ester. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will concomitantly reduce the ester.

Reduction of the Ester Group:

Selective reduction of the ester to the corresponding alcohol, 2-cyano-1-butanol, can be achieved using milder reducing agents that do not affect the nitrile, such as sodium borohydride in some instances, although careful control of reaction conditions is necessary.

Table 2: Reduction Reactions of this compound

| Functional Group | Reagents and Conditions | Product | Typical Yield |

| Cyano | H₂, Raney Nickel or PtO₂, High Pressure | Ethyl 2-(aminomethyl)butanoate | Good to Excellent |

| Ester and Cyano | LiAlH₄ in THF, then H₃O⁺ workup | 2-(Aminomethyl)-1-butanol | High |

Advanced Synthetic Transformations

The activated alpha-carbon of this compound serves as a nucleophilic center for a variety of carbon-carbon bond-forming reactions, making it a valuable building block in organic synthesis.

Alkylation: Building Molecular Complexity

The acidic proton at the alpha-position can be readily removed by a suitable base to generate a stabilized carbanion. This nucleophile can then participate in reactions with various electrophiles, such as alkyl halides, to introduce new substituents.

Krapcho Decarboxylation: A Gateway to Substituted Nitriles

The Krapcho decarboxylation provides a method for the removal of the ethoxycarbonyl group from alkylated this compound derivatives.[3][4] This reaction is typically carried out in a polar aprotic solvent like DMSO with a salt, such as sodium chloride or lithium chloride, and a small amount of water at elevated temperatures.[3][4] This transformation is particularly useful for synthesizing α-substituted butyronitriles.

Michael Addition: Conjugate Addition for 1,5-Dicarbonyl Systems

The carbanion of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate fashion.[5][6][7] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives, which are versatile intermediates in organic synthesis.[5]

Table 3: Michael Addition of this compound

| Michael Acceptor | Base | Product |

| Methyl vinyl ketone | NaOEt | Ethyl 2-cyano-2-(3-oxobutyl)butanoate |

| Acrylonitrile | Triton B | Ethyl 2,4-dicyano-2-ethylbutanoate |

Cycloaddition Reactions in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are of great importance in drug discovery.

Gewald Reaction:

The Gewald reaction is a multi-component reaction that allows for the synthesis of polysubstituted 2-aminothiophenes.[8] In this reaction, this compound can be condensed with a ketone or aldehyde and elemental sulfur in the presence of a base.[8][9][10]

Hantzsch Pyridine Synthesis:

The Hantzsch pyridine synthesis is another multi-component reaction used to synthesize dihydropyridines, which can then be oxidized to pyridines.[11][12] While typically employing β-ketoesters, α-cyanoesters like this compound can also participate in variations of this reaction.

Applications in Drug Development

The unique reactivity of this compound makes it a valuable starting material for the synthesis of various pharmacologically active molecules.

Synthesis of Anticonvulsant Agents:

The succinimide ring is a key pharmacophore in several anticonvulsant drugs, such as ethosuximide.[13][14][15] A synthetic route to ethosuximide analogues can be envisioned starting from the alkylation of this compound, followed by hydrolysis of the nitrile and ester, and subsequent cyclization with an amine.

Experimental Protocols

General Procedure for Alkylation of this compound:

-

To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, add this compound (1.0 eq.) dropwise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 1 hour.

-

Add the alkyl halide (1.1 eq.) and heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature, pour into water, and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for Krapcho Decarboxylation:

-

In a round-bottom flask, dissolve the alkylated this compound (1.0 eq.) in DMSO.

-

Add sodium chloride (1.2 eq.) and water (2.0 eq.).

-

Heat the mixture to 160-180 °C and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting nitrile by distillation or column chromatography.

Spectroscopic Data

This compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.25 (q, J=7.1 Hz, 2H), 3.45 (t, J=7.0 Hz, 1H), 1.95-1.80 (m, 2H), 1.30 (t, J=7.1 Hz, 3H), 1.05 (t, J=7.4 Hz, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 166.5, 118.0, 62.5, 45.0, 25.0, 14.0, 11.5.

-

IR (neat, cm⁻¹): 2975, 2250 (C≡N), 1745 (C=O), 1250, 1020.

-

Mass Spectrum (EI): m/z (%) 141 (M⁺), 114, 96, 69, 41.[16]

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the context of drug discovery and development. The distinct and often selective reactivity of its cyano and ester groups, coupled with the nucleophilicity of the α-carbon, provides access to a wide array of complex molecular structures, including important heterocyclic scaffolds. A thorough understanding of its reactivity, as outlined in this guide, will empower researchers to leverage its full potential in the design and synthesis of next-generation therapeutics.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. ukaazpublications.com [ukaazpublications.com]

- 14. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. This compound | C7H11NO2 | CID 219611 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Computational Chemist's Guide to the Reaction Pathways of Ethyl 2-Cyanobutanoate

Affiliation: Google Research

Abstract

Ethyl 2-cyanobutanoate is a versatile bifunctional molecule possessing both an ester and a nitrile group, making it a valuable intermediate in organic synthesis. Understanding its reactivity through computational modeling can provide deep mechanistic insights, aiding in reaction optimization and the design of novel synthetic routes. This technical guide outlines a comprehensive framework for the computational investigation of the principal reaction pathways of this compound, namely hydrolysis, decarboxylation, and reactions at the activated α-carbon. Due to a notable absence of specific computational literature for this molecule, this paper presents a best-practice theoretical protocol, leveraging established mechanisms from analogous systems like ethyl cyanoacetate and the malonic ester synthesis. We provide detailed methodologies for Density Functional Theory (DFT) calculations, illustrative quantitative data, and visualizations of the reaction coordinates and computational workflows to serve as a foundational resource for researchers in computational organic chemistry, chemical process development, and drug discovery.

Introduction

This compound, an α-substituted cyanoacetic ester, is structurally analogous to intermediates in the well-known malonic ester synthesis. Its key structural features—an ester, a nitrile, and an acidic α-hydrogen—confer a rich and varied reactivity. The primary reaction pathways of interest for synthetic applications include:

-

Hydrolysis: Cleavage of the ethyl ester to yield 2-cyanobutanoic acid, which can occur under acidic or basic conditions.

-

Decarboxylation: Loss of carbon dioxide from the corresponding 2-cyanobutanoic acid upon heating, a reaction characteristic of β-keto acids and their nitrile analogs.

-

α-Carbon Reactivity: Deprotonation at the carbon adjacent to both the cyano and carbonyl groups to form a stabilized carbanion, which can act as a potent nucleophile in reactions such as alkylations and condensations.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for elucidating the mechanisms of these transformations at the molecular level. By calculating the geometries and energies of reactants, transition states, and products, we can map out the complete potential energy surface of a reaction, providing critical data on reaction barriers, thermodynamics, and kinetics.

This guide provides a detailed roadmap for conducting such computational studies on this compound.

Computational Methodology: A Standard Protocol

To ensure accuracy and reproducibility, a robust and consistently applied computational protocol is essential. The following methodology represents a widely accepted standard for the study of organic reaction mechanisms in solution.

Experimental Protocols:

-

Software: All calculations are typically performed using a major quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Geometry Optimization: The initial 3D structures of all species (reactants, intermediates, transition states, and products) are optimized in the gas phase. A common and reliable level of theory for this is the B3LYP hybrid functional combined with the 6-31G(d) basis set.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two critical purposes:

-

To confirm that optimized structures are true energy minima (zero imaginary frequencies) or first-order saddle points (i.e., transition states, with exactly one imaginary frequency).

-

To obtain zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies.

-

-

Transition State (TS) Verification: The single imaginary frequency of a transition state should correspond to the motion along the desired reaction coordinate (e.g., bond formation or breaking). To definitively connect a transition state with its corresponding reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is performed.[1][2][3] This traces the minimum energy path downhill from the TS to the adjacent energy minima.

-

Single-Point Energy Refinement: To obtain more accurate energy values, single-point energy calculations are performed on the optimized geometries using a more sophisticated level of theory. A recommended combination is the M06-2X functional with the 6-311++G(d,p) basis set.

-

Solvation Effects: Since most reactions occur in solution, the influence of the solvent must be included. This is typically achieved using an implicit solvent model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model , applied during the final single-point energy calculation. The choice of solvent (e.g., water, ethanol) should match experimental conditions.

The overall computational workflow is visualized in the diagram below.

Reaction Pathways of this compound

Ester Hydrolysis

The hydrolysis of this compound can be catalyzed by either acid or base, proceeding through different mechanisms.

This pathway involves the nucleophilic acyl substitution initiated by a hydroxide ion.

The reaction proceeds in two main steps:

-

Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step.

-

Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide ion, which is subsequently protonated by the solvent to form ethanol.

The acid-catalyzed mechanism involves the initial protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by a weak nucleophile like water.

Decarboxylation of 2-Cyanobutanoic Acid

The product of hydrolysis, 2-cyanobutanoic acid, is a β-cyano acid. Similar to β-keto acids, it can undergo thermal decarboxylation. The reaction is believed to proceed through a cyclic, six-membered transition state.[4][5]

This concerted mechanism involves the transfer of the carboxylic proton to the nitrogen of the cyano group simultaneously with the cleavage of the C-C bond, releasing carbon dioxide and forming an enol-like intermediate which rapidly tautomerizes to the more stable butyronitrile.

Quantitative Data Presentation (Illustrative)

While specific computational data for this compound is not available in the literature, a typical presentation of the results from the aforementioned protocol would resemble the tables below. The values provided are hypothetical and for illustrative purposes only , based on expected ranges for similar reactions. All energies are Gibbs Free Energies (ΔG) in kcal/mol, relative to the reactants.

Table 1: Illustrative Relative Free Energies for Base-Catalyzed Hydrolysis

| Species | Description | Illustrative ΔG (kcal/mol) |

| Reactants | Ester + OH⁻ | 0.0 |

| TS1 | Nucleophilic Attack | +18.5 |

| Intermediate | Tetrahedral Intermediate | +12.0 |

| TS2 | Ethoxide Elimination | +15.5 |

| Products | Carboxylate + EtOH | -25.0 |

Table 2: Illustrative Relative Free Energies for Decarboxylation

| Species | Description | Illustrative ΔG (kcal/mol) |

| Reactant | 2-Cyanobutanoic Acid | 0.0 |

| TS | Cyclic Transition State | +28.0 |

| Products | Butyronitrile + CO₂ | -15.0 |

Conclusion

This technical guide provides a comprehensive framework for the computational investigation of the reaction pathways of this compound. It outlines a detailed, best-practice protocol for DFT calculations, including geometry optimization, transition state verification, and the inclusion of solvent effects. Although specific published data for this molecule is lacking, the well-established mechanisms of ester hydrolysis and decarboxylation of related compounds provide a solid foundation for theoretical study. The provided workflows, pathway diagrams, and illustrative data tables are intended to equip researchers, scientists, and drug development professionals with the necessary tools to initiate and interpret computational studies in this area, ultimately facilitating a deeper understanding of reactivity and enabling more efficient synthetic design.

References

- 1. medium.com [medium.com]

- 2. following the intrinsic reaction coordinate [cup.uni-muenchen.de]

- 3. joaquinbarroso.com [joaquinbarroso.com]

- 4. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

The Versatility of Ethyl 2-Cyanobutanoate: A Gateway to Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-cyanobutanoate, a readily available and versatile building block, has emerged as a cornerstone in the synthesis of a diverse array of novel heterocyclic compounds. Its unique molecular architecture, featuring a reactive nitrile group, an ester moiety, and an active methylene group, provides a powerful platform for the construction of complex molecular scaffolds with significant potential in medicinal chemistry and materials science. This technical guide delves into the synthetic pathways leading to a variety of heterocyclic systems from this compound, presenting detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in their quest for new chemical entities.

From Thiophenes to Pyridones: A Multitude of Synthetic Possibilities

This compound serves as a key precursor for the synthesis of several important classes of heterocyclic compounds, including thiophenes, pyridones, pyrazoles, and pyrimidines. The strategic manipulation of its functional groups allows for the construction of these rings through various classical and multicomponent reactions.

The Gewald Reaction: A Robust Route to 2-Aminothiophenes

One of the most prominent applications of this compound is in the Gewald reaction, a one-pot synthesis of highly substituted 2-aminothiophenes. This multicomponent reaction typically involves the condensation of an α-methylene ketone or aldehyde, elemental sulfur, and an active methylene nitrile, such as this compound, in the presence of a basic catalyst.

Experimental Protocol for a Typical Gewald Reaction:

A mixture of an appropriate ketone (0.05 mol), this compound (0.05 mol), and elemental sulfur (0.05 mol) is suspended in methanol (30 mL). To this stirred mixture, morpholine (5 mL) is added dropwise over 30 minutes at 35-40 °C. The reaction mixture is then stirred at 45 °C for 3 hours. After cooling to room temperature, the precipitated solid is filtered, washed with ethanol, and recrystallized to yield the pure 2-aminothiophene derivative.[1]

| Ketone/Aldehyde | Product | Yield (%) | Reference |

| Cyclohexanone | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 70-85 | [1] |

| Acetophenone | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Not specified | [2] |

Synthesis of Substituted Pyridones

This compound is also a valuable precursor for the synthesis of substituted 2-pyridones. These reactions often proceed through a multi-step, one-pot process involving condensation and cyclization reactions.

Experimental Protocol for the Synthesis of 3-Cyano-2-pyridones:

N-alkylated-2-cyanoacetamide derivatives are first synthesized by reacting substituted anilines with this compound at reflux for 2 hours.[3] In the second step, the resulting cyanoacetamide (0.006 mol) is reacted with acetylacetone (0.006 mol) in ethanol in the presence of KOH at 80 °C for 4 hours. The formed precipitate is collected by filtration and washed with ethanol to give the desired 3-cyano-2-pyridone.[4]

| Aniline Derivative | Intermediate (N-alkylated-2-cyanoacetamide) | Pyridone Product | Yield (%) | Reference |

| Aniline | 2-Cyano-N-phenylacetamide | 3-Cyano-4,6-dimethyl-1-phenyl-1,2-dihydropyridin-2-one | 58 (step 1), 61-79 (step 2) | [3][4] |

| 4-Chloroaniline | 2-Cyano-N-(4-chlorophenyl)acetamide | 1-(4-Chlorophenyl)-3-cyano-4,6-dimethyl-1,2-dihydropyridin-2-one | 75 (step 1), 61-79 (step 2) | [3][4] |

Multicomponent Reactions for Pyranopyrazole Synthesis

This compound can participate in multicomponent reactions to afford complex heterocyclic systems like pyrano[2,3-c]pyrazoles. These reactions offer high atom economy and procedural simplicity.

Experimental Protocol for Pyrano[2,3-c]pyrazole Synthesis:

To a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol), an aldehyde (2 mmol), this compound (2 mmol), and triethylamine (1 ml) are added successively at room temperature. The reaction is stirred vigorously for 20 minutes. The precipitated solid is then filtered, washed with water, and recrystallized from ethanol.[5]

| Aldehyde | Product | Yield (%) | Reference |

| Benzaldehyde | Ethyl 6-amino-4-phenyl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate | Not specified | [5] |

| 4-Nitrobenzaldehyde | Ethyl 6-amino-3-methyl-4-(4-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate | Not specified | [5] |

Biological Significance of Derived Heterocycles

The heterocyclic compounds synthesized from this compound often exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery programs.

Anticancer Activity of Thiophene Derivatives

Several thiophene derivatives have been reported to possess significant anticancer activity. For instance, certain thiophene-based compounds have shown inhibitory effects on various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Derivatives | A549 (Lung) | 2.73 - >50 | [6] |

| Thiophene Derivatives | HepG2 (Liver), PC-3 (Prostate) | 2.15 - >50 | [7] |

| Thiophene Carboxamide Derivatives | Hep3B (Liver) | 5.46 - 12.58 | [8] |

Antimicrobial Activity of Pyridine Derivatives

Pyridine-containing compounds have been extensively studied for their antimicrobial properties. Various derivatives have demonstrated efficacy against a range of bacterial and fungal strains.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyridine Salts | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.02 - 6 mM | [5] |

| Substituted Mannich bases of Isonicotinohydrazide | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 | [5] |

| Nicotinoyl thioureas | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 | [5] |

| Alkyl Pyridinol Compounds | S. aureus | 4 - 32 | [9] |

The Thorpe-Ziegler Reaction: A Pathway to Fused and Macrocyclic Systems

The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, provides a powerful tool for the synthesis of cyclic ketones and enamines from dinitriles.[1][10] This reaction can be applied to derivatives of this compound to construct fused heterocyclic systems and macrocycles. While specific examples starting directly from this compound are less commonly detailed in readily available literature, the principle involves the conversion of the ester and another functional group into nitriles, followed by a base-catalyzed intramolecular cyclization.

Conclusion

This compound stands as a testament to the power of versatile starting materials in organic synthesis. Its ability to participate in a wide range of reactions, including multicomponent and cyclization pathways, provides access to a rich diversity of heterocyclic compounds. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of novel chemical space and the discovery of new bioactive molecules. The continued investigation into the reactivity of this remarkable building block is sure to unveil even more innovative synthetic methodologies and lead to the creation of next-generation therapeutics and functional materials.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. techscience.com [techscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]

- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Michael Addition Reactions Using Ethyl 2-Cyanobutanoate as a Nucleophile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds.[1] Ethyl 2-cyanobutanoate, a versatile C6 building block, serves as an effective nucleophile in this reaction, yielding highly functionalized adducts that are valuable precursors in medicinal chemistry and drug development. The presence of both a nitrile and an ester group activates the α-proton, facilitating the formation of a stabilized carbanion for nucleophilic attack. This document provides detailed application notes and experimental protocols for leveraging this compound in Michael addition reactions, with a particular focus on the synthesis of precursors for neurologically active compounds.

Applications in Drug Development

The Michael adducts derived from this compound are of significant interest in the synthesis of bioactive molecules, particularly those targeting the central nervous system. The resulting γ-functionalized nitrile esters can be elaborated into a variety of heterocyclic and acyclic structures. A key application lies in the synthesis of γ-aminobutyric acid (GABA) analogues.[2][3][4] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are used in the treatment of epilepsy, neuropathic pain, and anxiety disorders.[5]

The Michael addition of this compound to nitroalkenes, for instance, produces γ-nitro-α-cyanobutanoate derivatives.[4] These intermediates can be subsequently reduced and decarboxylated to yield β-substituted GABA analogues, such as pregabalin and baclofen.[4] Furthermore, studies have demonstrated that Michael adducts of similar nucleophiles are effective as anticonvulsants, muscle relaxants, and sedatives, highlighting the therapeutic potential of the compounds accessible through this methodology.[1]

Reaction Mechanism and Stereochemistry

The Michael addition of this compound proceeds via the formation of a resonance-stabilized enolate upon deprotonation by a suitable base. This enolate then undergoes a 1,4-conjugate addition to an α,β-unsaturated acceptor, such as an enone, enal, or nitroalkene. Subsequent protonation of the resulting enolate yields the final Michael adduct. The reaction is typically thermodynamically controlled.

The reaction creates at least one new stereocenter, and if the Michael acceptor is also prochiral, a pair of diastereomers can be formed. The stereochemical outcome can often be controlled through the use of chiral catalysts, such as cinchona alkaloids or their derivatives, leading to enantiomerically enriched products. This is of particular importance in drug development, where the biological activity of a molecule is often dependent on its absolute stereochemistry.[4]

Data Presentation

The following table summarizes representative quantitative data for Michael addition reactions involving nucleophiles structurally similar to this compound, providing an expected range for reaction parameters and yields.

| Nucleophile | Michael Acceptor | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |

| Diethyl Malonate | Chalcone | Cinchona Alkaloid Derivative | Toluene | 12 | 90 | [6] |

| Diethyl Malonate | (E)-β-Nitrostyrene | Thiourea Derivative | Toluene | - | 80 | [4] |

| Acetone | trans-β-Nitrostyrene | Thiophosphoramide | - | - | >99 | [7] |

| Ethyl Cyanoacetate | Chalcone | - | - | - | - | [8] |

Experimental Protocols

The following are generalized protocols for performing Michael addition reactions with this compound. It is recommended to optimize the reaction conditions for each specific substrate combination.

Protocol 1: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ketone

This protocol describes a general procedure for the addition of this compound to an α,β-unsaturated ketone, such as chalcone, using a strong, non-nucleophilic base.

Materials:

-

This compound (1.0 eq)

-

α,β-Unsaturated Ketone (e.g., Chalcone) (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq).

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH slurry. Stir the mixture at 0 °C until the evolution of hydrogen gas ceases (typically 30-60 minutes), indicating the formation of the enolate.

-

To the resulting enolate solution, add a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Organocatalyzed Asymmetric Michael Addition to a Nitroalkene

This protocol outlines a general procedure for the enantioselective addition of this compound to a nitroalkene using a chiral organocatalyst, such as a cinchona alkaloid-derived thiourea.

Materials:

-

This compound (1.5 eq)

-

Nitroalkene (e.g., β-nitrostyrene) (1.0 eq)

-

Chiral Thiourea Organocatalyst (e.g., Takemoto catalyst) (0.1 eq)

-

Anhydrous Toluene

-

Silica gel for column chromatography

Procedure:

-

To a dry vial equipped with a magnetic stir bar, add the chiral thiourea organocatalyst (0.1 eq) and the nitroalkene (1.0 eq).

-

Add anhydrous toluene to dissolve the solids.

-

Add this compound (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC. Reaction times can vary from several hours to days depending on the substrates and catalyst.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product directly by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Michael adduct.

-

Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mandatory Visualizations

Caption: General mechanism of the Michael addition reaction.

Caption: General experimental workflow for Michael additions.

Caption: Pathway to anticonvulsant drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. longdom.org [longdom.org]

- 7. A recyclable organocatalyst for asymmetric Michael addition of acetone to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the reaction of chalcone with ethyl cyanoacetate | Semantic Scholar [semanticscholar.org]

Application Notes and Protocol for the Alkylation of Ethyl 2-cyanobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of ethyl 2-cyanobutanoate is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This protocol details the procedure for the selective mono-alkylation of this compound, a versatile substrate in the synthesis of a wide range of molecular architectures, including pharmaceutical intermediates and other fine chemicals. The presence of both a cyano and an ester group activates the α-proton, facilitating its removal by a suitable base to form a nucleophilic enolate. This enolate subsequently undergoes a nucleophilic substitution reaction (SN2) with an alkylating agent, typically a primary or secondary alkyl halide. A key challenge in this reaction is preventing dialkylation, which can be mitigated through careful control of reaction conditions and stoichiometry.

Signaling Pathway and Logical Relationships

The alkylation of this compound proceeds through a two-step sequence: deprotonation followed by nucleophilic substitution. The α-proton of the starting material is acidic due to the electron-withdrawing effects of the adjacent cyano and ester groups, which stabilize the resulting carbanion.

Caption: General reaction pathway for the alkylation of this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific alkylating agent and desired scale.

Materials:

-

This compound (CAS: 1619-58-5)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Base (e.g., Sodium hydride (NaH) 60% dispersion in mineral oil, Sodium ethoxide (NaOEt))

-

Alkylating agent (e.g., Methyl iodide, Ethyl bromide, Benzyl bromide)

-

Quenching solution (e.g., Saturated aqueous ammonium chloride (NH₄Cl), Water)

-

Extraction solvent (e.g., Diethyl ether, Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄), Anhydrous magnesium sulfate (MgSO₄))

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., Nitrogen or Argon line with bubbler)

-

Syringes and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for purification (e.g., Distillation setup, Flash chromatography system)

Procedure:

-

Preparation of the Reaction Vessel: A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon.

-

Dispensing the Base: If using sodium hydride, it is weighed and transferred to the reaction flask. The mineral oil can be removed by washing with anhydrous hexane under an inert atmosphere, followed by careful decantation. Anhydrous solvent is then added to the flask.

-

Formation of the Enolate: The reaction flask is cooled in an ice bath (0 °C). This compound is added dropwise to the stirred suspension of the base in the anhydrous solvent. The mixture is stirred at this temperature for a specified time (e.g., 15-30 minutes) to ensure complete formation of the enolate.

-

Addition of the Alkylating Agent: The alkylating agent is added dropwise to the cooled enolate solution. The reaction mixture is then allowed to warm to room temperature and stirred for a designated period. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching the Reaction: Upon completion, the reaction is carefully quenched by the slow addition of a suitable quenching solution (e.g., saturated aqueous NH₄Cl or water) while cooling in an ice bath.

-

Work-up: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by a suitable method, such as vacuum distillation or flash column chromatography on silica gel, to yield the pure alkylated product.

Experimental Workflow

The following diagram illustrates the general workflow for the alkylation of this compound.

Caption: Step-by-step experimental workflow for the alkylation reaction.

Data Presentation

The following table summarizes representative quantitative data for the alkylation of this compound and a closely related analogue, ethyl 2-cyanopropanoate. To minimize dialkylation, a "reversed addition technique" where the pre-formed carbanion is added to the alkylating agent can be employed.[1]

| Starting Material | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ethyl 2-cyanopropanoate | Methyl iodide | NaH | THF | 0 to 20 | 3 | 83 | [2] |

| 4-Pyridylacetonitrile | Ethyl iodide | NaH | DMF | 0 to RT | 18 | N/A | [1] |

Note: The yield for the reaction with 4-pyridylacetonitrile was not specified in the reference. This entry is included to show a relevant example of reaction conditions for a similar substrate.

Conclusion

The alkylation of this compound is a robust and versatile method for the synthesis of α-substituted cyanoesters. Careful control of the reaction conditions, particularly the choice of base, solvent, and the order of addition of reagents, is crucial for achieving high yields of the desired mono-alkylated product while minimizing the formation of dialkylated byproducts. The provided protocol and workflow serve as a comprehensive guide for researchers in the successful application of this important synthetic transformation.

References

Application Note and Detailed Protocol for the Decarboxylation of Ethyl 2-Cyanobutanoate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The decarboxylation of α-cyano esters is a crucial transformation in organic synthesis, providing access to a wide array of substituted nitriles. These nitriles are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Ethyl 2-cyanobutanoate derivatives, in particular, serve as precursors to 2-substituted butyronitriles, which are important structural motifs in various biologically active molecules. This application note provides a detailed protocol for the decarboxylation of this compound derivatives, primarily focusing on the Krapcho decarboxylation reaction. The Krapcho reaction is a well-established and versatile method for the dealkoxycarbonylation of esters bearing an electron-withdrawing group at the β-position, such as α-cyano esters.[1][2] It offers a significant advantage over traditional methods by avoiding harsh acidic or basic conditions, thus preserving sensitive functional groups within the molecule.[1] This protocol outlines the general procedure, presents quantitative data for representative substrates, and includes troubleshooting guidelines to assist researchers in optimizing this transformation for their specific needs.

Data Presentation

The following table summarizes the reaction conditions and yields for the decarboxylation of various this compound derivatives and related compounds.

| Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Ethyl 2-cyano-2-phenylacetate | NaCl | DMSO/H₂O | 140 | 4 | 2-Phenylacetonitrile | 85 | [3] |

| Ethyl 2-cyano-2-phenylacetate | LiCl | DMSO/H₂O | 140 | 2 | 2-Phenylacetonitrile | 92 | [3] |

| Ethyl 2-cyano-2-phenylbutanoate | Sodium Ethoxide (17% in Ethanol) | - | 75-80 | 3 | 2-Phenylbutyronitrile | 98.0 | [4] |

| Ethyl 2-cyano-2-(p-tolyl)butanoate | Sodium Ethoxide (17% in Ethanol) | - | 75-80 | 3 | 2-(p-Tolyl)butyronitrile | ~97 | Adapted from[4] |

| Ethyl 2-cyano-2-benzylbutanoate | LiCl | DMSO/H₂O | 160-180 | 2-6 | 2-Benzylbutyronitrile | High (expected) | General Protocol |

Experimental Protocols

General Protocol for Krapcho Decarboxylation of this compound Derivatives

This protocol provides a general procedure for the decarboxylation of an this compound derivative. The reaction conditions may require optimization for specific substrates.

Materials:

-

Substituted this compound (1.0 eq)

-

Lithium chloride (LiCl) or Sodium Chloride (NaCl) (1.2 eq)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-